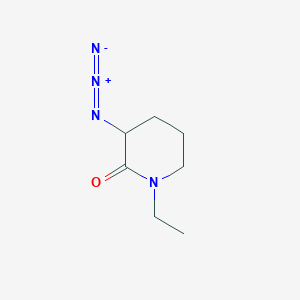![molecular formula C9H6ClN3O2S B2784832 N'-[(1E)-(2-chloro-1,3-thiazol-5-yl)methylidene]furan-2-carbohydrazide CAS No. 478067-98-0](/img/structure/B2784832.png)
N'-[(1E)-(2-chloro-1,3-thiazol-5-yl)methylidene]furan-2-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N’-[(1E)-(2-chloro-1,3-thiazol-5-yl)methylidene]furan-2-carbohydrazide” belongs to a class of organic compounds known as carbohydrazides . Carbohydrazides are characterized by the presence of a carbohydrazide group, which consists of a carbon atom bonded to two nitrogen atoms and one oxygen atom . They are used as precursors in the synthesis of various heterocyclic compounds .
Synthesis Analysis
While specific synthesis methods for “N’-[(1E)-(2-chloro-1,3-thiazol-5-yl)methylidene]furan-2-carbohydrazide” were not found, carbohydrazides are typically synthesized by reacting a dialkyl carbonate with hydrazine . This reaction can result in carbohydrazide products that contain large amounts of impurities .Molecular Structure Analysis
The molecular structure of carbohydrazides can be determined using various spectroscopic techniques, including FT-IR, NMR, and X-ray single crystal diffraction . These techniques can provide information about the molecular equilibrium geometries, IR and Raman intensities, and harmonic vibrational frequencies .Chemical Reactions Analysis
Carbohydrazides can act as ambident nucleophiles, meaning they can act as both N- and C-nucleophiles . They can react with various reactants to form a variety of polyfunctional heterocyclic compounds of biological interest .Physical And Chemical Properties Analysis
The physical and chemical properties of carbohydrazides can be determined using various techniques, including FT-IR and FT-Raman spectroscopy . These techniques can provide information about the vibrational spectral analysis of the compound .Mecanismo De Acción
Target of Action
Thiazole derivatives, which this compound is a part of, have been known to interact with a variety of biological targets, including enzymes, receptors, and proteins .
Mode of Action
The exact mode of action of this compound is currently unknown. Thiazole derivatives have been reported to interact with their targets through various mechanisms, such as inhibiting enzyme activity, blocking receptor signaling, or disrupting protein function
Biochemical Pathways
Thiazole derivatives have been reported to affect a variety of biochemical pathways, including those involved in cell growth, inflammation, and microbial infection . The specific pathways affected by this compound would require further investigation.
Result of Action
Thiazole derivatives have been reported to exhibit a range of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer effects
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N'-[(1E)-(2-chloro-1,3-thiazol-5-yl)methylidene]furan-2-carbohydrazide has several advantages for lab experiments. It is relatively easy to synthesize, and it has been shown to have antimicrobial, anticancer, and antioxidant properties. However, there are also limitations to using this compound in lab experiments. The compound may have limited solubility in certain solvents, and its stability may be affected by certain environmental factors.
Direcciones Futuras
There are several future directions for research on N'-[(1E)-(2-chloro-1,3-thiazol-5-yl)methylidene]furan-2-carbohydrazide. One direction is to further investigate its antimicrobial, anticancer, and antioxidant properties. Another direction is to study its potential as a drug delivery system. Additionally, future research could focus on optimizing the synthesis method to increase the yield of the product. Finally, future research could investigate the stability of the compound under different environmental conditions.
Métodos De Síntesis
The synthesis of N'-[(1E)-(2-chloro-1,3-thiazol-5-yl)methylidene]furan-2-carbohydrazide involves the reaction of furan-2-carbohydrazide with 2-chloro-1,3-thiazole-5-carbaldehyde. The reaction is carried out in the presence of a suitable solvent and a catalyst. The yield of the product depends on the reaction conditions, and optimization of the reaction conditions can lead to higher yields.
Aplicaciones Científicas De Investigación
N'-[(1E)-(2-chloro-1,3-thiazol-5-yl)methylidene]furan-2-carbohydrazide has potential applications in various fields of scientific research. It has been studied for its antimicrobial, anticancer, and antioxidant properties. It has also been studied for its potential as a drug delivery system due to its ability to form complexes with metal ions.
Safety and Hazards
Propiedades
IUPAC Name |
N-[(E)-(2-chloro-1,3-thiazol-5-yl)methylideneamino]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClN3O2S/c10-9-11-4-6(16-9)5-12-13-8(14)7-2-1-3-15-7/h1-5H,(H,13,14)/b12-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMYGIJHKJBUEAL-LFYBBSHMSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NN=CC2=CN=C(S2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)C(=O)N/N=C/C2=CN=C(S2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(Tert-butyl)-2-(phenylcarbonyl)indeno[3,2-C]pyrazol-4-one](/img/structure/B2784749.png)


![7-chloro-N-(2-cyclohex-1-en-1-ylethyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2784755.png)


![{2-[(4-Chlorophenyl)sulfanyl]-5-nitrophenyl}methanol](/img/structure/B2784759.png)



![2-((4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2784765.png)
![5-(2-Bromophenyl)sulfonyl-2-pyrazin-2-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2784766.png)

